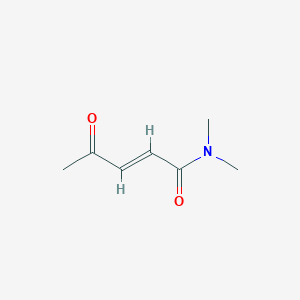
(2E)-N,N-Dimethyl-4-oxo-2-pentenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N,N-Dimethyl-4-oxo-2-pentenamide, commonly known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This property has led to its use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
DMOP works by inhibiting the activity of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the nervous system. This leads to an increase in the levels of acetylcholine, which is an important neurotransmitter involved in learning and memory processes.
Efectos Bioquímicos Y Fisiológicos
DMOP has been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, DMOP has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOP is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the nervous system. However, the compound is highly reactive and can be difficult to work with, requiring careful handling and storage. Additionally, DMOP has a short half-life in the body, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DMOP. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which may have greater therapeutic potential for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMOP, including its potential for use in the treatment of other conditions such as Parkinson's disease and multiple sclerosis. Finally, studies are needed to determine the safety and efficacy of DMOP in human clinical trials.
Métodos De Síntesis
DMOP can be synthesized through a simple reaction between 2-pentenoyl chloride and dimethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a yellow oil that can be purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
DMOP has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to improve cognitive function in animal models of the disease, and early clinical trials have shown promising results. DMOP has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.
Propiedades
Número CAS |
156462-97-4 |
|---|---|
Nombre del producto |
(2E)-N,N-Dimethyl-4-oxo-2-pentenamide |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(E)-N,N-dimethyl-4-oxopent-2-enamide |
InChI |
InChI=1S/C7H11NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H,1-3H3/b5-4+ |
Clave InChI |
GMUDJABRPSIDKF-SNAWJCMRSA-N |
SMILES isomérico |
CC(=O)/C=C/C(=O)N(C)C |
SMILES |
CC(=O)C=CC(=O)N(C)C |
SMILES canónico |
CC(=O)C=CC(=O)N(C)C |
Sinónimos |
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



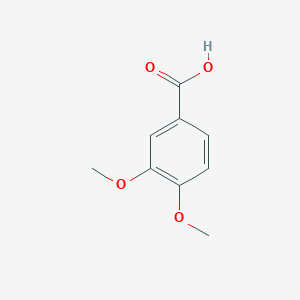
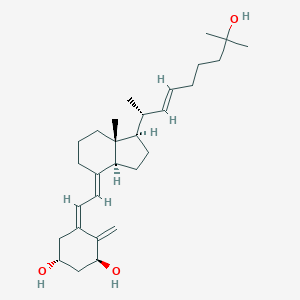
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
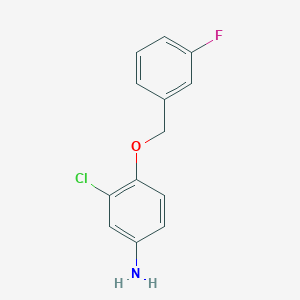
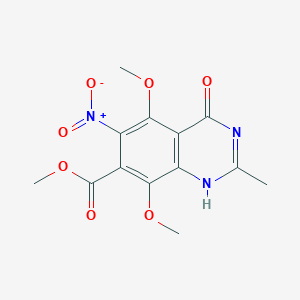
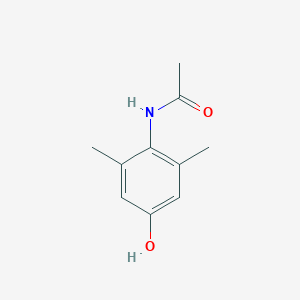
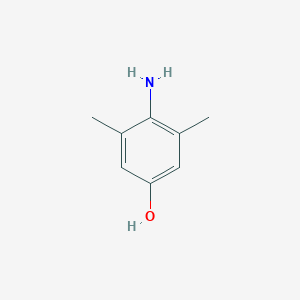
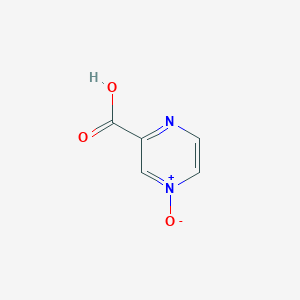
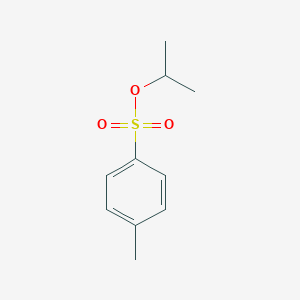
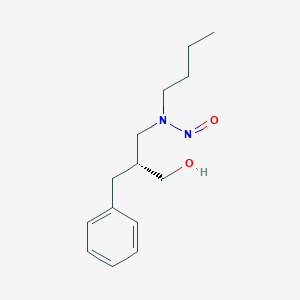
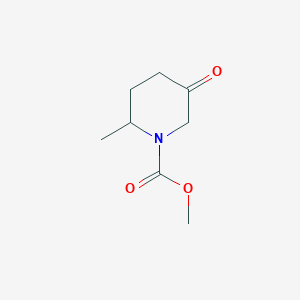
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)